6-(Naphthalen-2-yl)picolinic acid
Description
6-(Naphthalen-2-yl)picolinic acid is a derivative of picolinic acid (pyridine-2-carboxylic acid), characterized by a naphthalen-2-yl substituent at the 6-position of the pyridine ring.
Properties
IUPAC Name |
6-naphthalen-2-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-7-3-6-14(17-15)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTSFCVVDCMOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed decarboxylative cross-coupling reaction of 2-picolinic acid with naphthalene derivatives . This reaction typically requires a palladium catalyst, a base, and a suitable solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for 6-(Naphthalen-2-yl)picolinic acid are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Naphthalen-2-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may involve reagents like halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
6-(Naphthalen-2-yl)picolinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: The compound is studied for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Naphthalen-2-yl)picolinic acid involves its ability to bind to specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, affecting their reactivity and stability. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Diversity and Electronic Effects
The substituent at the 6-position of picolinic acid plays a critical role in modulating physicochemical properties. Key analogues include:
Sulfonyl and Sulfonamide Derivatives
- 6-((Methylsulfonyl)methyl)picolinic acid (6) : Features a methylsulfonylmethyl group, introducing strong electron-withdrawing effects. Synthesized via nucleophilic substitution of methyl methanesulfonate with a picolinic acid precursor in DMF .
- Prepared by reacting methyl 6-aminopicolinate with methanesulfonyl chloride .
Comparison : The naphthalen-2-yl group in the target compound is electron-rich and bulky, contrasting with the electron-withdrawing sulfonyl/sulfonamide groups. This difference may reduce acidity (due to decreased electron withdrawal from the carboxyl group) and increase lipophilicity.
Carbamoyl Derivatives
- 6-(Isopropylcarbamoyl)picolinic acid (15) : Synthesized in 74% yield via carbamoylation, with a hydrophobic isopropyl group .
Comparison : The naphthalen-2-yl group provides a larger aromatic surface area than carbamoyl substituents, which could improve π-π stacking interactions in biological targets or materials.
Halogenated and Heteroaryl Derivatives
- 6-Chloro-5-cyanopicolinic acid: Chlorine and cyano groups introduce steric and electronic effects, with a structural similarity score of 0.90 to the target compound .
- 6-(2-Fluorophenyl)picolinic acid : Fluorine’s electronegativity enhances stability and bioavailability .
Comparison : The naphthalen-2-yl group’s size and hydrophobicity may offer superior binding affinity in enzyme inhibition compared to smaller halogens.
Physicochemical Properties
- Acidity : Electron-withdrawing groups (e.g., sulfonyl) lower pKa by stabilizing the deprotonated carboxylate. The naphthalen-2-yl group, being electron-neutral, likely results in a higher pKa (~2.5–3.5) compared to sulfonyl derivatives (pKa ~1.5–2.0) .
- Solubility : Sulfonamide and carbamoyl derivatives exhibit moderate aqueous solubility due to hydrogen bonding. The naphthalen-2-yl group may reduce solubility, necessitating organic solvents .
- Stability : Fluorinated and sulfonated analogues show enhanced thermal and oxidative stability . The naphthalen-2-yl group may confer stability via aromatic conjugation.
Biological Activity
6-(Naphthalen-2-yl)picolinic acid is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a naphthalene ring attached to a picolinic acid moiety. This unique structure contributes to its biological properties, allowing it to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Coordination : As a ligand, it can form complexes with metal ions, influencing their reactivity and stability. This property is particularly relevant in coordination chemistry and catalysis.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and leading to physiological effects. For instance, it has been studied for its potential as an inhibitor in various biochemical pathways.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit anticancer properties. For example, studies have shown that certain metallocenes and metal complexes derived from similar structures demonstrate significant cytotoxic activity against human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) through apoptosis induction .
Herbicidal Activity
The compound's derivatives are also explored for herbicidal applications. The presence of the naphthalene moiety enhances the herbicidal efficacy compared to simpler picolinic acid derivatives. Research indicates that these compounds can inhibit specific biochemical pathways in plants, leading to effective weed control .
Research Findings and Case Studies
Several studies have contributed to our understanding of the biological activity of this compound:
- Cytotoxicity Studies : A study conducted on various cancer cell lines demonstrated that compounds related to this compound exhibited IC50 values indicative of potent anticancer activity. The mechanism was primarily through apoptosis induction .
- Herbicidal Efficacy : In agricultural studies, derivatives showed significant herbicidal effects against common weeds, with efficacy linked to their ability to disrupt fatty acid biosynthesis in plants .
- Molecular Interactions : Advanced studies utilizing molecular docking techniques revealed that this compound binds effectively to specific protein targets involved in cancer progression and plant defense mechanisms, providing insights into its therapeutic potential .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other picolinic acid derivatives:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Picolinic Acid | Simple Picolinic Derivative | Limited herbicidal activity |
| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic Acid | Aryl-substituted Derivative | Notable herbicidal activity |
| 6-Indazolyl-2-picolinic Acid | Indazole Derivative | Unique herbicidal properties |
| This compound | Naphthalene Derivative | Significant anticancer and herbicidal activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
